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molecular formula C8H5F3N2 B8697222 3-(Trifluoromethyl)phenylcyanamide

3-(Trifluoromethyl)phenylcyanamide

Cat. No. B8697222
M. Wt: 186.13 g/mol
InChI Key: PXRLLKXIZPXPTK-UHFFFAOYSA-N
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Patent
US06569880B2

Procedure details

A mixture of 3-aminobenzotrifluoride (15.0 g, 93.1 mmol), cyanogen bromide (12.2 g, 129 mmol) and diethyl ether was stirred at reflux for 40 h. The crude mixture was purified by chromatography using silica gel and a mixture of petroleum ether and dichloromethane as eluent (1:1). The product was isolated as the free base. Yield 5.2 g, 25%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[N:12]#[C:13]Br>C(OCC)C>[NH:1]([C:2]1[CH:3]=[C:4]([C:8]([F:9])([F:10])[F:11])[CH:5]=[CH:6][CH:7]=1)[C:13]#[N:12]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
12.2 g
Type
reactant
Smiles
N#CBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 h
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by chromatography
ADDITION
Type
ADDITION
Details
a mixture of petroleum ether and dichloromethane as eluent (1:1)
CUSTOM
Type
CUSTOM
Details
The product was isolated as the free base

Outcomes

Product
Name
Type
Smiles
N(C#N)C=1C=C(C=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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